Fmoc-s-allyloxy-amidomethyl-d-cysteine
CAS No.: 232953-09-2
Cat. No.: VC6203125
Molecular Formula: C23H24N2O6S
Molecular Weight: 456.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 232953-09-2 |
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Molecular Formula | C23H24N2O6S |
Molecular Weight | 456.51 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |
Standard InChI | InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |
Standard InChI Key | VSGLBFCDKZINCU-FQEVSTJZSA-N |
SMILES | C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular formula of Fmoc-S-allyloxy-amidomethyl-D-cysteine is C23H24N2O6S, with a molecular weight of 456.5 g/mol . The IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid, reflects its three key components:
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Fmoc group: A fluorenylmethyloxycarbonyl moiety protecting the α-amino group.
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Allyloxy-amidomethyl group: A thiol-protecting group featuring an allyl ether linked to a carbamoylmethyl spacer.
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D-cysteine backbone: The chiral center confers resistance to endogenous peptidases, enhancing metabolic stability in derived peptides.
The stereochemistry at the α-carbon (D-configuration) distinguishes it from naturally occurring L-cysteine, enabling the synthesis of non-native peptide sequences with tailored bioactivity .
Physicochemical Properties
Key physicochemical parameters are summarized below:
Property | Value |
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Molecular Formula | C23H24N2O6S |
Molecular Weight | 456.5 g/mol |
Solubility | Soluble in DMF, DCM, THF |
Stability | Stable at -20°C, moisture-sensitive |
The allyloxy-amidomethyl group enhances solubility in polar aprotic solvents compared to bulkier trityl-based protectants . This solubility profile facilitates its use in automated SPPS platforms.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves sequential protection of D-cysteine’s functional groups:
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Fmoc Protection: Treatment with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) and diisopropylethylamine (DIPEA) yields Fmoc-D-cysteine .
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Thiol Protection: Reaction with allyloxycarbonylaminomethyl chloride introduces the allyloxy-amidomethyl group. This step requires anhydrous conditions to prevent oxidation of the thiol to disulfide.
Critical Reaction Conditions:
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Temperature: 0–25°C
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Solvent: DCM/DMF (1:1)
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Coupling Agent: N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt)
Industrial Manufacturing
Industrial production leverages solid-phase synthesis techniques, where the compound is pre-loaded onto resin beads for automated peptide assembly. Key considerations include:
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Purity Standards: ≥95% HPLC purity for pharmaceutical-grade applications.
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Scale-Up Challenges: Optimized coupling efficiency (>99%) to minimize deletion sequences.
A comparison of synthetic approaches is provided below:
Parameter | Laboratory-Scale | Industrial-Scale |
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Yield | 60–75% | 85–95% |
Purification | Column chromatography | Reverse-phase HPLC |
Throughput | Milligrams to grams | Kilograms |
Applications in Peptide Synthesis and Biotechnology
Orthogonal Deprotection Strategies
The allyloxy-amidomethyl group is removed via palladium-catalyzed deallylation, while the Fmoc group is cleaved with piperidine. This orthogonality enables sequential assembly of multi-disulfide peptides, such as conotoxins and insulin analogs .
Bioconjugation and Site-Specific Modifications
The thiol group, unveiled after deprotection, serves as a handle for:
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PEGylation: Enhancing pharmacokinetics of therapeutic peptides.
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Fluorescent Labeling: Enabling real-time tracking of peptide-receptor interactions.
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Drug-Linker Attachment: Constructing antibody-drug conjugates (ADCs).
Material Science Innovations
Fmoc-S-allyloxy-amidomethyl-D-cysteine is pivotal in designing self-assembling peptides for:
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Hydrogel Scaffolds: Used in 3D cell culture and regenerative medicine.
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Nanoparticle Functionalization: Targeting moieties for precision drug delivery.
Comparison with Related Fmoc-Protected Cysteine Derivatives
Key Advantage: The allyloxy-amidomethyl group offers a balance between stability under SPPS conditions and mild deprotection, avoiding harsh acids required for trityl removal .
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